molecular formula C15H23NO2 B3002080 tert-Butyl 2-amino-3-(tert-butyl)benzoate CAS No. 2248344-80-9

tert-Butyl 2-amino-3-(tert-butyl)benzoate

Cat. No.: B3002080
CAS No.: 2248344-80-9
M. Wt: 249.354
InChI Key: IHINBOPUUYFHNT-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-3-(tert-butyl)benzoate is a substituted benzoate ester featuring an amino group at the 2-position and a tert-butyl group at the 3-position of the aromatic ring, with an additional tert-butyl ester moiety at the carboxylate position. Its synthesis typically involves multi-step reactions, including Friedel-Crafts alkylation, nitration, reduction, and esterification .

Properties

IUPAC Name

tert-butyl 2-amino-3-tert-butylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-14(2,3)11-9-7-8-10(12(11)16)13(17)18-15(4,5)6/h7-9H,16H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHINBOPUUYFHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 2-amino-3-(tert-butyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The structure of this compound includes several key functional groups that contribute to its biological activity:

  • tert-butyl group : Enhances lipophilicity and solubility, facilitating membrane permeability.
  • Amino group : Capable of forming hydrogen bonds, influencing interactions with biological targets.
  • Benzoate moiety : Provides a scaffold for interaction with various biomolecules.

These structural features allow the compound to engage in diverse interactions with enzymes and receptors, potentially modulating biological pathways.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity.
  • Receptor Binding : The compound may bind to various receptors, influencing signaling pathways.
  • Halogen Bonding : If halogen substituents are present, they can enhance binding affinity through halogen interactions.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which may protect cells from oxidative stress.
  • Anti-inflammatory Effects : It may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.
  • Gastroprotective Effects : Similar compounds have shown protective effects on gastric mucosa, reducing ulcer formation and promoting mucosal healing.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging free radicals
Anti-inflammatoryReduced cytokine levels
GastroprotectiveDecreased ulcer area

Case Studies

  • Gastroprotective Study :
    A study investigating the gastroprotective effects of related compounds found that tert-butyl derivatives significantly increased gastric wall mucus and reduced gastric lesions in animal models. Histological analysis revealed reduced submucosal edema and leukocyte infiltration, indicating effective protection of the gastric mucosa .
  • Antioxidant Activity Assessment :
    Research demonstrated that tert-butyl derivatives exhibited significant antioxidant properties by increasing superoxide dismutase (SOD) activity and decreasing malondialdehyde (MDA) levels in treated subjects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on general chemical principles and analogous

Structural and Functional Differences

Property tert-Butyl 2-amino-3-(tert-butyl)benzoate tert-Butyl-(2R,3R)-3-Amino-2-hydroxybutanoate
Backbone Aromatic benzoate Aliphatic butanoate
Substituents 2-amino, 3-(tert-butyl), tert-butyl ester 3-amino, 2-hydroxy, tert-butyl ester
Chirality Non-chiral (planar aromatic ring) Chiral (2R,3R configuration)
Hydrogen Bonding Amino group only Amino and hydroxyl groups

Physicochemical Properties

  • Solubility: The benzoate derivative is less polar due to its aromatic backbone and dual tert-butyl groups, leading to lower water solubility compared to the butanoate analog, which has hydrophilic hydroxyl and amino groups .
  • Stability: The tert-butyl ester in the benzoate compound enhances steric protection of the ester group, improving hydrolytic stability relative to aliphatic esters like the butanoate analog.

Limitations of Available Evidence

The comparison above relies on extrapolation from structurally related compounds and general chemical principles. Further experimental studies or computational modeling (e.g., DFT calculations) are required to validate these hypotheses.

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